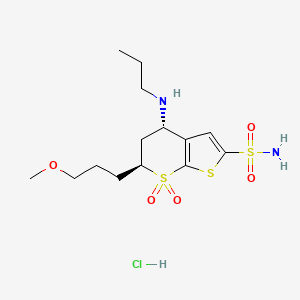

L-693612 hydrochloride

Description

Properties

CAS No. |

138301-72-1 |

|---|---|

Molecular Formula |

C14H25ClN2O5S3 |

Molecular Weight |

433.0 g/mol |

IUPAC Name |

(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C14H24N2O5S3.ClH/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20;/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20);1H/t10-,12-;/m0./s1 |

InChI Key |

HRTKKCNBQAABDC-JGAZGGJJSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-693612 hydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

L-693,612 Hydrochloride: A Technical Overview of its Mechanism of Action as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye. L-693,612 hydrochloride was developed as a topical CAI, aiming to provide a localized therapeutic effect and minimize the systemic side effects associated with orally administered CAIs. This guide delves into the molecular mechanism underpinning the therapeutic effect of L-693,612.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary mechanism of action of L-693,612 hydrochloride is the inhibition of carbonic anhydrase enzymes, particularly the isoenzyme II, which is highly expressed in the ciliary processes of the eye.

The Role of Carbonic Anhydrase in Aqueous Humor Formation

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which subsequently dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). In the ciliary epithelium, the production of bicarbonate is a crucial step in the secretion of aqueous humor. The movement of bicarbonate and other ions into the posterior chamber of the eye creates an osmotic gradient that draws water with it, thus forming the aqueous humor.

L-693,612 as an Inhibitor

L-693,612, as a carbonic anhydrase inhibitor, binds to the active site of the carbonic anhydrase enzyme, preventing it from catalyzing its substrate. This inhibition reduces the rate of bicarbonate formation in the ciliary epithelium. The subsequent decrease in ion and fluid transport across the ciliary processes leads to a reduction in the rate of aqueous humor secretion. This decrease in aqueous humor production results in a lowering of the intraocular pressure.

Signaling Pathway Diagram

Caption: Inhibition of Carbonic Anhydrase by L-693,612 in the Ciliary Epithelium.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for L-693,612 hydrochloride, such as IC₅₀ or Kᵢ values against different carbonic anhydrase isoforms. For drug development and research purposes, it is crucial to determine these values experimentally. The following table is a template for how such data, once obtained, should be structured.

| Carbonic Anhydrase Isoform | IC₅₀ (nM) | Kᵢ (nM) | Assay Condition | Reference |

| Human CA-I | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |

| Human CA-II | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |

| Human CA-IV | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |

| Human CA-IX | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |

| Human CA-XII | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |

Experimental Protocols

The following is a detailed, plausible experimental protocol for determining the inhibitory activity of L-693,612 hydrochloride against carbonic anhydrase. This protocol is based on the well-established esterase activity of carbonic anhydrase.

Principle of the Assay

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. In the presence of an inhibitor like L-693,612, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The inhibitory potency (IC₅₀) can be determined by measuring the enzyme activity at various concentrations of the inhibitor.

Materials and Reagents

-

Recombinant human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-IV, etc.)

-

L-693,612 hydrochloride

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

-

Preparation of Reagents:

-

Prepare a stock solution of L-693,612 hydrochloride in DMSO.

-

Prepare a series of dilutions of L-693,612 from the stock solution in the assay buffer.

-

Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

-

Dilute the recombinant carbonic anhydrase enzyme to the desired working concentration in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the following in order:

-

Assay buffer

-

Diluted L-693,612 solution (or vehicle control - DMSO in buffer)

-

Diluted carbonic anhydrase enzyme solution

-

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Experimental Workflow Diagram

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

L-693,612 hydrochloride functions as a carbonic anhydrase inhibitor, a mechanism that is well-established for the reduction of intraocular pressure in the context of glaucoma. While specific quantitative data on its inhibitory potency is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its characterization. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of its mechanism and the means to evaluate it. Further research to determine the specific inhibitory profile of L-693,612 against various carbonic anhydrase isoforms is essential for a complete understanding of its therapeutic potential and selectivity.

In-Depth Technical Guide: Isozyme Selectivity of L-693,612 Hydrochloride, a Carbonic Anhydrase Inhibitor

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data on the inhibition constants (Ki or IC50 values) of L-693,612 hydrochloride against a broad range of human carbonic anhydrase (hCA) isozymes could not be located. This document, therefore, provides a detailed framework for understanding the importance of carbonic anhydrase isozyme selectivity, the experimental protocols used to determine it, and a hypothetical representation of such data, in the absence of specific values for L-693,612.

Introduction to Carbonic Anhydrases and the Significance of Isozyme Selectivity

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1] In humans, at least 15 different CA isozymes have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties. This diversity allows for precise regulation of pH and CO2 levels in different physiological contexts.

The major human CA isozymes can be broadly categorized as follows:

-

Cytosolic: hCA I, hCA II, hCA III, hCA VII

-

Membrane-bound: hCA IV, hCA IX, hCA XII, hCA XIV

-

Mitochondrial: hCA VA, hCA VB

-

Secreted: hCA VI

Given the ubiquitous nature of some isozymes (e.g., hCA II) and the specific upregulation of others in pathological conditions (e.g., hCA IX and hCA XII in tumors), the development of isozyme-selective inhibitors is a primary goal in drug discovery. A selective inhibitor can target the pathogenic isozyme while minimizing off-target effects that could arise from the inhibition of ubiquitously expressed isozymes, thereby improving the therapeutic window and reducing side effects.

L-693,612 hydrochloride is known as a topical carbonic anhydrase inhibitor, and understanding its selectivity profile is critical for elucidating its mechanism of action and predicting its therapeutic and adverse effects.

Quantitative Analysis of Inhibitor Potency and Selectivity

A key aspect of characterizing a carbonic anhydrase inhibitor is the quantitative determination of its binding affinity for various isozymes. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency of the inhibitor.

Table 1: Hypothetical Inhibition Profile of L-693,612 Hydrochloride against Human Carbonic Anhydrase Isozymes

| Isozyme | Inhibition Constant (Ki) in nM |

| hCA I | Data Not Available |

| hCA II | Data Not Available |

| hCA IV | Data Not Available |

| hCA IX | Data Not Available |

| hCA XII | Data Not Available |

Note: This table is for illustrative purposes only. Specific inhibition constants for L-693,612 hydrochloride are not publicly available.

Experimental Protocols for Determining Carbonic Anhydrase Inhibition

The determination of inhibition constants for carbonic anhydrase inhibitors involves enzymatic assays that measure the rate of CO2 hydration. A commonly used method is the stopped-flow spectrophotometry assay.

Stopped-Flow Assay for Measuring CO2 Hydration Activity

This method measures the initial rate of the CA-catalyzed CO2 hydration reaction by monitoring the change in pH.

Materials and Reagents:

-

Purified recombinant human carbonic anhydrase isozymes (hCA I, II, IV, IX, XII, etc.)

-

L-693,612 hydrochloride stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Buffer solution (e.g., Tris-HCl or HEPES at a specific pH, typically 7.4)

-

pH indicator (e.g., phenol red)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified hCA isozymes in the assay buffer. Prepare a series of dilutions of the L-693,612 hydrochloride stock solution.

-

Assay Mixture Preparation: In the stopped-flow instrument's syringes, one syringe contains the enzyme solution and the pH indicator, while the other contains the CO2-saturated water. For inhibition assays, the enzyme solution is pre-incubated with the inhibitor for a defined period before the reaction is initiated.

-

Reaction Initiation and Data Acquisition: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) as the pH of the solution decreases due to proton formation.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

-

Determination of IC50 and Ki: The reaction is repeated with varying concentrations of the inhibitor. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.

Visualizing Selectivity and Experimental Workflow

Graphical representations are invaluable for conceptualizing the selectivity of an inhibitor and the experimental process.

Caption: Hypothetical selectivity profile of L-693,612 hydrochloride.

References

The Biological Activity of L-693612 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are ubiquitously expressed and play a critical role in a wide array of physiological and pathological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[2] The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a variety of diseases, including glaucoma, epilepsy, and certain types of cancer.[3]

L-693612 hydrochloride has been identified as an orally active and topical inhibitor of carbonic anhydrase.[4] This guide aims to consolidate the available scientific information regarding the biological activity of this compound to support ongoing research and drug development efforts.

Mechanism of Action

This compound exerts its biological effect by inhibiting the enzymatic activity of carbonic anhydrase. The general mechanism of action for carbonic anhydrase inhibitors involves the binding of the inhibitor to the zinc ion within the enzyme's active site. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby blocking the catalytic cycle.[5]

The inhibition of carbonic anhydrase by L-693612 leads to several downstream physiological effects:

-

Alteration of pH Homeostasis: By preventing the formation of bicarbonate and protons, L-693612 can disrupt the cellular mechanisms that regulate intracellular and extracellular pH.[6] This is particularly relevant in the tumor microenvironment, which is often acidic.[2]

-

Reduction of Aqueous Humor Production: In the eye, carbonic anhydrase in the ciliary body is responsible for the secretion of bicarbonate ions, which drives the formation of aqueous humor. Inhibition of this process by compounds like L-693612 can lead to a reduction in intraocular pressure, a key therapeutic goal in the management of glaucoma.[7][8]

-

Diuretic Effect: In the kidneys, carbonic anhydrase plays a role in the reabsorption of bicarbonate in the proximal tubules. Inhibition of this enzyme leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[9]

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for the inhibitory activity of this compound, such as IC50 or Ki values, against specific carbonic anhydrase isoforms. While the compound is identified as a carbonic anhydrase inhibitor, its potency and selectivity profile remain to be publicly detailed.

For context, other well-characterized carbonic anhydrase inhibitors exhibit a wide range of potencies. For example, acetazolamide has Ki values of 250.0 nM for hCA I and 12.5 nM for hCA II.[10] Dorzolamide, a topical CA inhibitor, shows IC50 values of 0.18 nM and 6.9 nM against human carbonic anhydrase isoenzymes II and IV, respectively.[11]

Table 1: Pharmacokinetic Parameters of L-693612 in Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose Range | 0.05 to 25 mg/kg | [4] |

| AUC Linearity | Linear up to 0.25 mg/kg | [4] |

| Clearance | Increases with dose (saturable binding to erythrocyte carbonic anhydrase) | [4] |

| Distribution | Primarily confined to blood volume at low doses; increased availability to peripheral tissues at high doses | [4] |

Signaling Pathways

The inhibition of carbonic anhydrase by this compound can impact several critical signaling pathways, particularly in the context of cancer and glaucoma.

pH-Dependent Signaling in Cancer

The tumor microenvironment is characterized by hypoxia and acidosis, which promote tumor progression and metastasis. Carbonic anhydrase isoforms, particularly CA IX and CA XII, are often overexpressed in tumors and contribute to the maintenance of an acidic extracellular pH while keeping the intracellular pH within a physiological range.[9] By inhibiting these enzymes, L-693612 can disrupt this pH balance, potentially leading to:

-

Inhibition of Tumor Growth and Metastasis: An increase in intracellular acidity and a decrease in extracellular acidity can inhibit tumor cell proliferation, invasion, and metastasis.[9]

-

Modulation of HIF-1 Signaling: Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that is activated under hypoxic conditions and upregulates the expression of genes involved in tumor survival, including CA IX.[2] Inhibition of CA IX activity can disrupt the adaptive response to hypoxia.

-

Impact on mTOR, NF-κB, and β-catenin Pathways: Carbonic anhydrase activity has been linked to the regulation of major signaling pathways involved in cell growth, inflammation, and development. For instance, inhibition of CA IX has been shown to enhance the efficacy of mTOR inhibitors.[12] Furthermore, CA2 inhibition has been demonstrated to suppress bladder cancer progression via the β-catenin signaling pathway.[5] CA XII has been shown to modulate the activity of the NF-κB pathway.[4]

Aqueous Humor Dynamics in Glaucoma

In the eye, the inhibition of carbonic anhydrase II in the ciliary processes by L-693612 is expected to reduce the production of aqueous humor. This leads to a decrease in intraocular pressure.[7] The signaling cascade involves the reduced formation of bicarbonate, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye.[7]

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposing of World-Approved Drugs for Potential Inhibition against Human Carbonic Anhydrase I: A Computational Study [mdpi.com]

- 7. gpnotebook.com [gpnotebook.com]

- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. mdpi.com [mdpi.com]

- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

L-693612 Hydrochloride: A Technical Guide on its Expected Effects on Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the effects of L-693612 hydrochloride on aqueous humor dynamics is limited. This document provides an in-depth guide based on its classification as a topical carbonic anhydrase inhibitor. The presented data and protocols are representative of this class of compounds and should be interpreted as a predictive framework rather than a direct report on this compound.

Executive Summary

This compound is identified as a potent, water-soluble carbonic anhydrase inhibitor. Based on the well-established mechanism of this drug class, it is anticipated to lower intraocular pressure (IOP) by reducing the production of aqueous humor. Carbonic anhydrase inhibitors act on the ciliary body epithelium to decrease the formation of bicarbonate ions, which in turn reduces fluid transport and, consequently, aqueous humor secretion. This guide outlines the theoretical mechanism of action, expected quantitative effects on aqueous humor dynamics, and standard experimental protocols for evaluating compounds of this nature.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrase is a critical enzyme in the ciliary processes responsible for catalyzing the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[1][2][3] The subsequent transport of bicarbonate ions is a key driver of aqueous humor secretion.[1] By inhibiting carbonic anhydrase, this compound is expected to disrupt this process, leading to a decrease in aqueous humor formation and a reduction in intraocular pressure.[1][2][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for a topical carbonic anhydrase inhibitor like this compound in the ciliary epithelium.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]

An In-depth Technical Guide to the Research Applications of CAS Number 138301-72-1 (L-693612 Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 138301-72-1 is L-693612 hydrochloride. It is recognized as a potent, orally active, and topical inhibitor of carbonic anhydrase (CA).[1][2] Primarily investigated for its therapeutic potential in the field of ophthalmology, specifically for the management of glaucoma, this compound belongs to a class of drugs that target the carbonic anhydrase family of enzymes. This guide provides a comprehensive overview of its research applications, mechanism of action, relevant experimental protocols, and a framework for data presentation critical to its evaluation.

Mechanism of Action and Therapeutic Rationale

This compound exerts its pharmacological effects by inhibiting carbonic anhydrases, a group of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of glaucoma, the inhibition of carbonic anhydrase II (CA-II), an isoform highly expressed in the ciliary body of the eye, is of particular importance.

The production of aqueous humor, the clear fluid filling the front part of the eye, is a bicarbonate-dependent process. By inhibiting CA-II in the ciliary epithelium, this compound reduces the formation of bicarbonate ions. This, in turn, suppresses the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.

Research Applications

The primary research application of this compound is as a pharmacological tool for studying the role of carbonic anhydrase in ocular physiology and pathology. Its potential as a topical anti-glaucoma agent has been a key area of investigation. Research applications include:

-

Glaucoma Research: this compound is utilized in preclinical models of glaucoma to evaluate the efficacy of topical carbonic anhydrase inhibition in lowering IOP. These studies are crucial for understanding the dose-response relationship, duration of action, and potential side effects of this class of drugs.

-

Ocular Blood Flow Studies: Beyond IOP reduction, research has explored the effects of topical carbonic anhydrase inhibitors on ocular hemodynamics. Such studies aim to determine if these compounds can improve blood flow to the optic nerve head, which could provide an additional neuroprotective benefit in glaucoma.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for optimizing its formulation and dosing regimen for topical delivery. A study by Woolf et al. focused on the simultaneous determination of L-693,612 and its potential metabolites in human whole blood.

Data Presentation: Inhibitory Activity

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (Kᵢ, nM)

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IV (Membrane-bound) | hCA IX (Transmembrane) | hCA XII (Transmembrane) |

| Dorzolamide | 250 | 3.5 | 54 | 25 | 5.7 |

| Brinzolamide | 3,100 | 3.1 | 42 | 29 | 5.0 |

| L-693612 HCl | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Lower Kᵢ values indicate higher inhibitory potency.

Table 2: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (IC₅₀, nM)

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IV (Membrane-bound) | hCA IX (Transmembrane) | hCA XII (Transmembrane) |

| Dorzolamide | ~1,000 | 10 | ~200 | ~100 | ~20 |

| Brinzolamide | >10,000 | 8 | ~150 | ~120 | ~18 |

| L-693612 HCl | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Lower IC₅₀ values indicate higher inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize carbonic anhydrase inhibitors like this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is the gold-standard method for measuring the direct inhibition of the physiological reaction catalyzed by carbonic anhydrase.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is determined.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII)

-

Buffer (e.g., 10 mM HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate all solutions to the desired temperature (typically 25°C).

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) in buffer with the pH indicator.

-

The second syringe contains the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time (milliseconds to seconds) at its λmax.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Carbonic Anhydrase Inhibition Assay (Colorimetric Esterase Assay)

This is a high-throughput-compatible secondary assay that measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms

-

Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

-

Substrate: p-nitrophenyl acetate (p-NPA)

-

This compound (or other test inhibitors)

-

96-well microplates

-

Microplate reader

Procedure:

-

Add assay buffer, enzyme solution, and various concentrations of the inhibitor to the wells of a 96-well plate.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (p-NPA) to all wells.

-

Immediately measure the increase in absorbance at 400 nm over time in a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

Conclusion

This compound (CAS 138301-72-1) is a valuable research tool for investigating the therapeutic potential of carbonic anhydrase inhibition, particularly in the context of glaucoma. While detailed in vitro inhibitory data for this specific compound is not widely published, the established methodologies for characterizing carbonic anhydrase inhibitors provide a clear path for its further evaluation. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for researchers and drug development professionals working with this compound and other novel carbonic anhydrase inhibitors. Further research to elucidate its precise inhibitory profile against a panel of human carbonic anhydrase isoforms is warranted to fully understand its therapeutic potential and selectivity.

References

L-693,612 Hydrochloride in Glaucoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the application of L-693,612 hydrochloride in glaucoma is limited. This guide provides a comprehensive overview based on its classification as a carbonic anhydrase inhibitor and the established role of this drug class in glaucoma therapy. The experimental protocols and quantitative data presented are representative of topical carbonic anhydrase inhibitors and should be considered as a general framework for the potential evaluation of L-693,612 hydrochloride.

Introduction to L-693,612 Hydrochloride and its Therapeutic Rationale in Glaucoma

L-693,612 hydrochloride is identified as a potent, orally and topically active carbonic anhydrase inhibitor (CAI).[1] The primary and only modifiable risk factor for the progression of glaucoma is elevated intraocular pressure (IOP).[2][3][4][5][6][7][8][9] Carbonic anhydrase inhibitors constitute a key class of drugs used in the management of glaucoma.[10][11][12][13][14] Their therapeutic effect is achieved by reducing the production of aqueous humor, the fluid within the eye, which in turn lowers IOP.[12][14]

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells and their axons, leading to optic nerve damage and irreversible vision loss.[5][7][9][15] By reducing IOP, the mechanical stress on the optic nerve head is alleviated, slowing the progression of the disease.

Topical carbonic anhydrase inhibitors, such as dorzolamide and brinzolamide, are well-established in glaucoma therapy, often used as adjunctive therapy to other classes of drugs like beta-blockers and prostaglandin analogs.[10][11] They typically achieve a 15-20% reduction in IOP.[11] Given that L-693,612 is a topical carbonic anhydrase inhibitor, it holds potential as a research compound for the treatment of glaucoma.

Mechanism of Action: Carbonic Anhydrase Inhibition in the Eye

The ciliary body in the eye is responsible for the production of aqueous humor.[16] This process is dependent on the enzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to carbonic acid. The subsequent formation of bicarbonate ions is a crucial step in the secretion of aqueous humor.

By inhibiting carbonic anhydrase in the ciliary epithelium, L-693,612 hydrochloride would reduce the formation of bicarbonate ions. This slows the rate of aqueous humor secretion, leading to a decrease in intraocular pressure.[12][17]

Quantitative Data for Topical Carbonic Anhydrase Inhibitors

| Parameter | Dorzolamide | Brinzolamide |

| Concentration | 2% | 1% |

| Dosing Frequency | Three times daily (as monotherapy) | Three times daily (as monotherapy) |

| IOP Reduction | 15-20% | 15-20% |

| Adjunctive IOP Reduction | Additional 10-15% with a beta-blocker | Additional 10-15% with a beta-blocker |

Experimental Protocols for Glaucoma Research

The evaluation of a novel topical carbonic anhydrase inhibitor such as L-693,612 hydrochloride for glaucoma would typically follow a phased experimental approach, from preclinical studies to clinical trials.

Preclinical Evaluation

Objective: To determine the efficacy, safety, and pharmacokinetic profile of L-693,612 hydrochloride in animal models.

Methodology:

-

In Vitro Carbonic Anhydrase Inhibition Assay:

-

Purpose: To determine the inhibitory potency (IC50) of L-693,612 against relevant carbonic anhydrase isoenzymes (e.g., CA-II and CA-IV).

-

Protocol: A standard esterase assay using p-nitrophenyl acetate as a substrate can be employed. The rate of p-nitrophenol formation is measured spectrophotometrically in the presence and absence of varying concentrations of L-693,612.

-

-

Ocular Pharmacokinetic Studies in Rabbits:

-

Purpose: To assess the penetration and distribution of L-693,612 into the aqueous humor and ciliary body following topical administration.

-

Protocol: A single topical dose of a formulated L-693,612 solution is administered to the eyes of New Zealand white rabbits. Aqueous humor and ciliary body tissue samples are collected at various time points and the concentration of L-693,612 is quantified using a validated analytical method such as LC-MS/MS.

-

-

Efficacy Studies in a Rabbit Model of Ocular Hypertension:

-

Purpose: To evaluate the IOP-lowering effect of L-693,612.

-

Protocol: Ocular hypertension is induced in rabbits (e.g., via water loading or alpha-chymotrypsin injection). IOP is measured at baseline and at multiple time points following topical administration of L-693,612, a vehicle control, and a positive control (e.g., dorzolamide).

-

-

Ocular Tolerability Studies:

-

Purpose: To assess the safety and comfort of the L-693,612 formulation.

-

Protocol: The formulation is administered to rabbit eyes one or more times daily for a specified period (e.g., 28 days). The eyes are examined for signs of irritation, such as redness, swelling, and discharge, using a standardized scoring system (e.g., Draize test). Histopathological examination of ocular tissues is performed at the end of the study.

-

Clinical Evaluation

Objective: To determine the safety and efficacy of L-693,612 hydrochloride in human subjects with glaucoma or ocular hypertension.

Methodology:

-

Phase I Clinical Trial:

-

Purpose: To assess the safety, tolerability, and pharmacokinetics of L-693,612 in a small group of healthy volunteers.

-

Protocol: Single and multiple ascending doses of the L-693,612 ophthalmic solution are administered. Subjects are monitored for adverse events, and blood and urine samples are collected to assess systemic exposure.

-

-

Phase II Clinical Trial:

-

Purpose: To evaluate the dose-response relationship and preliminary efficacy of L-693,612 in patients with open-angle glaucoma or ocular hypertension.

-

Protocol: A randomized, double-masked, placebo- or active-controlled trial is conducted. Patients are assigned to different dose groups of L-693,612. IOP is measured at multiple time points over a specified treatment period.

-

-

Phase III Clinical Trial:

-

Purpose: To confirm the efficacy and safety of the selected dose of L-693,612 in a larger patient population.

-

Protocol: Large-scale, randomized, double-masked, active-controlled trials are conducted to compare L-693,612 to the standard of care. The primary endpoint is the mean change in IOP from baseline. Long-term safety is also assessed.

-

Conclusion

L-693,612 hydrochloride, as a carbonic anhydrase inhibitor, represents a compound of interest for glaucoma research. While specific studies on its efficacy and safety in this indication are not widely published, the well-established mechanism of action of CAIs provides a strong rationale for its investigation. The experimental framework outlined in this guide, based on standard practices for the development of ophthalmic drugs, offers a roadmap for the systematic evaluation of L-693,612 hydrochloride as a potential therapeutic agent for glaucoma. Further research is warranted to elucidate its specific pharmacological profile and clinical utility.

References

- 1. immunomart.com [immunomart.com]

- 2. Mednet - CME, CHE | Implications of Intraocular Pressure and Ocular Blood Flow in Glaucoma [mednet.ca]

- 3. Ocular Hypertension: Causes, Symptoms, Tests, and Treatment [webmd.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Glaucoma | National Eye Institute [nei.nih.gov]

- 6. What Is Ocular Hypertension? - American Academy of Ophthalmology [aao.org]

- 7. Glaucoma: Causes, Types, Symptoms, Diagnosis, and Treatment [webmd.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Glaucoma - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 10. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]

- 14. achieveeye.com [achieveeye.com]

- 15. Understanding Glaucoma: Symptoms, Causes, Diagnosis, Treatment - American Academy of Ophthalmology [aao.org]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. trc-p.nl [trc-p.nl]

L-693612 Hydrochloride and Intraocular Pressure Reduction: A Technical Guide on Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of topical carbonic anhydrase inhibitors (CAIs) in the reduction of intraocular pressure (IOP), with a specific focus on the investigational compound L-693612 hydrochloride. While publicly available data on the topical efficacy of this compound is limited, this guide leverages comprehensive information on established topical CAIs, such as dorzolamide and brinzolamide, to detail the mechanism of action, experimental protocols, and quantitative outcomes relevant to this class of drugs.

Introduction to Carbonic Anhydrase Inhibitors in Glaucoma Management

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and its reduction is the primary therapeutic goal.[1][2] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][3]

Initially available as systemic medications, the use of CAIs was often limited by side effects.[4] The development of topical formulations, such as dorzolamide and brinzolamide, represented a significant advancement, offering localized efficacy with an improved safety profile.[4] this compound is identified as a potent, water-soluble carbonic anhydrase inhibitor that has been investigated for its potential in IOP reduction.

Mechanism of Action: Inhibition of Aqueous Humor Production

The primary mechanism by which topical CAIs lower IOP is the inhibition of carbonic anhydrase isoenzymes located in the ciliary processes of the eye.[4] The ciliary body is responsible for the production of aqueous humor.[3]

The formation of aqueous humor is a complex process involving the transport of ions and water across the ciliary epithelium. Carbonic anhydrase, particularly isoenzymes II and IV, plays a crucial role in catalyzing the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[4][5] These ions are essential for the subsequent movement of electrolytes and water that constitute the aqueous humor.

By inhibiting carbonic anhydrase, CAIs disrupt this fundamental process, leading to a decrease in the rate of aqueous humor secretion and, consequently, a reduction in intraocular pressure.[6]

Preclinical Data on Topical Carbonic Anhydrase Inhibitors

While specific data on the topical application of this compound for IOP reduction is not extensively available in public literature, studies on dorzolamide and brinzolamide provide valuable insights into the efficacy of this drug class.

Quantitative Data on Intraocular Pressure Reduction

The following tables summarize the IOP-lowering effects of dorzolamide and brinzolamide in various preclinical models.

Table 1: Effect of Dorzolamide on Intraocular Pressure in Animal Models

| Animal Model | Drug Concentration & Dosing | Mean IOP Reduction | Reference |

| Cats with Primary Congenital Glaucoma | 2% Dorzolamide, three times daily | ~45% | [3] |

| DBA/2J Mice (9-month-old) | 2% Dorzolamide, single dose | Significant reduction from baseline | [7] |

| Glaucomatous Beagles | 2% Dorzolamide, twice daily | 10.4 +/- 2.0 mmHg by day 5 | [6] |

| Glaucomatous Beagles | 2% Dorzolamide, three times daily | 13.9 +/- 2.7 mmHg by day 5 | [6] |

Table 2: Effect of Brinzolamide on Intraocular Pressure in Animal Models

| Animal Model | Drug Concentration & Dosing | Outcome | Reference |

| Rabbits | 1% Brinzolamide Liquid Crystalline Nanoparticles | Better therapeutic potential than commercial product | [4] |

| Glaucoma or Ocular Hypertension Patients (Human) | 1% Brinzolamide as add-on to Prostaglandin Analogues | Similar efficacy to Timolol as add-on therapy | [8] |

Pharmacokinetics of this compound

A study on the oral administration of L-693612 in rats revealed dose-dependent pharmacokinetics. The area under the blood concentration-time curve (AUC) increased linearly with doses up to 0.25 mg/kg.[9] At higher doses, the blood clearance increased due to the saturation of binding to erythrocyte carbonic anhydrase.[9] This suggests that at lower concentrations, the compound is extensively bound to carbonic anhydrase in red blood cells.[9] While this study provides valuable pharmacokinetic information, data on the topical absorption and distribution of L-693612 in ocular tissues is needed to fully understand its potential as a topical agent for glaucoma.

Experimental Protocols

The following section outlines a representative experimental protocol for evaluating the efficacy of a topical carbonic anhydrase inhibitor in a preclinical glaucoma model, based on methodologies reported for dorzolamide and brinzolamide studies.

Animal Models

Various animal models are utilized to study glaucoma and the effects of IOP-lowering drugs. These include:

-

Cats with primary congenital glaucoma: This model presents a naturally occurring form of glaucoma.[3]

-

DBA/2J mice: This inbred mouse strain develops a progressive, age-related increase in IOP and optic nerve degeneration, mimicking human pigmentary glaucoma.[7]

-

Glaucomatous Beagles: These dogs have a hereditary form of open-angle glaucoma.[6]

-

Rabbits: Often used for initial safety and efficacy studies due to their large eye size and ease of handling.[4]

Drug Administration and IOP Measurement

-

Drug Formulation: The active pharmaceutical ingredient (e.g., this compound) is typically formulated as a sterile ophthalmic solution or suspension at a specified concentration (e.g., 1% or 2%). The vehicle used in the control group is the same formulation without the active ingredient.

-

Dosing Regimen: A single drop (typically 30-50 µL) of the test or vehicle solution is administered topically to the eye(s) of the animal. The frequency of administration can vary from a single dose to multiple times a day (e.g., twice or three times daily) for a specified duration.

-

IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a tonometer suitable for the animal model (e.g., rebound tonometer for mice, applanation tonometer for larger animals). Measurements are often taken by an individual masked to the treatment groups to minimize bias.

Conclusion

Topical carbonic anhydrase inhibitors are a well-established class of medications for the management of glaucoma, effectively lowering intraocular pressure by reducing aqueous humor production. While this compound has been identified as a potent CAI, further studies detailing its topical efficacy, safety, and pharmacokinetic profile in the eye are needed to fully elucidate its therapeutic potential. The extensive preclinical and clinical data available for dorzolamide and brinzolamide provide a strong foundation and valuable comparative framework for the continued investigation of new topical CAIs like this compound in the pursuit of improved glaucoma therapies.

References

- 1. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of dorzolamide 2% on circadian intraocular pressure in cats with primary congenital glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Carbonic anhydrase and its function in ion transport in cultivated pigmented ciliary body epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in intraocular pressure associated with topical dorzolamide and oral methazolamide in glaucomatous dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Frontiers | Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]

- 9. Dose-dependent pharmacokinetics of L-693,612, a carbonic anhydrase inhibitor, following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693,612 Hydrochloride: An In-Depth Analysis of Carbonic Anhydrase Binding Affinity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-693,612 hydrochloride is a known inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial to various physiological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a vital role in pH regulation, CO2 transport, and electrolyte balance. The inhibition of specific CA isozymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. This technical guide provides a comprehensive overview of the binding affinity of L-693,612 hydrochloride to carbonic anhydrase, intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public data specifically for L-693,612 hydrochloride, this document will also discuss the broader context of sulfonamide-based carbonic anhydrase inhibitors to provide a framework for understanding its potential interactions.

Binding Affinity of L-693,612 Hydrochloride to Carbonic Anhydrase

To contextualize the potential binding characteristics of L-693,612 hydrochloride, the following table summarizes the inhibition constants for a range of structurally related sulfonamide inhibitors against key hCA isozymes. This data serves as a reference for the expected potency and selectivity profile of such compounds.

Table 1: Inhibition Constants (Ki) of Selected Sulfonamide Inhibitors against Human Carbonic Anhydrase Isozymes

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide | 125.15 | 148.75 | - | - |

| N-(N-n-octyl-carbamimidoyl)benzenesulfonamide | >100,000 | >100,000 | 168 | 335 |

| N-(N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide | >100,000 | >100,000 | - | 335 |

| Aroylhydrazone Sulfonamide Derivative 1 | 86.4 | 0.56 | 4.5 | 0.85 |

| Aroylhydrazone Sulfonamide Derivative 2 | >10,000 | 17.1 | 47.0 | 376 |

Note: '-' indicates data not available. The data presented is for comparative purposes and does not represent the binding affinity of L-693,612 hydrochloride.

Experimental Protocols for Determining Binding Affinity

The binding affinity of inhibitors to carbonic anhydrases can be determined using several established biophysical and biochemical methods. The choice of method often depends on the required throughput, precision, and the nature of the inhibitor.

Stopped-Flow Carbon Dioxide Hydration Assay

This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of CO2.

Methodology:

-

Reagents: Purified recombinant human carbonic anhydrase isozymes, inhibitor stock solution (e.g., L-693,612 hydrochloride in a suitable solvent), CO2-saturated water, and a pH indicator solution (e.g., phenol red in a suitable buffer like HEPES or Tris).

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

Procedure:

-

A solution of the CA isozyme is pre-incubated with varying concentrations of the inhibitor.

-

This enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 produces protons, causing a pH drop.

-

The initial rates of the reaction are calculated from the absorbance change.

-

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the initial rate data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using nonlinear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Reagents: Purified CA isozyme solution and a solution of the inhibitor (L-693,612 hydrochloride) in the same buffer.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

The sample cell is filled with the CA isozyme solution.

-

The injection syringe is filled with the inhibitor solution.

-

A series of small injections of the inhibitor solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

-

Reagents: Purified CA isozyme, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor solution.

-

Instrumentation: A real-time PCR instrument or a dedicated thermal shift assay instrument.

-

Procedure:

-

The CA isozyme is mixed with the fluorescent dye and varying concentrations of the inhibitor in a multi-well plate.

-

The temperature is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

-

Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor is proportional to the binding affinity.

Signaling Pathways and Experimental Workflows

The inhibition of carbonic anhydrase can impact various signaling pathways, primarily through the modulation of pH and ion transport. For instance, the activity of membrane-bound CA isozymes like CA IX and CA XII is linked to the regulation of the tumor microenvironment, affecting cancer cell proliferation and invasion.

Below are diagrams illustrating the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for determining binding affinity.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Caption: A typical experimental workflow for determining binding affinity.

Conclusion

L-693,612 hydrochloride is a potent inhibitor of carbonic anhydrase, a class of enzymes with significant therapeutic relevance. While specific binding affinity data for this compound against various CA isozymes is not extensively documented in publicly accessible literature, established experimental protocols such as stopped-flow enzymatic assays, isothermal titration calorimetry, and thermal shift assays provide robust methods for its determination. Understanding the precise binding characteristics of L-693,612 hydrochloride is essential for elucidating its mechanism of action and for the development of more selective and effective carbonic anhydrase inhibitors for various therapeutic applications. Further research is warranted to fully characterize the inhibitory profile of this compound across the full spectrum of human carbonic anhydrase isozymes.

Preclinical Profile of L-693,612 Hydrochloride: A Technical Overview

Disclaimer: This document provides a summary of the publicly available preclinical information on L-693,612 hydrochloride. Detailed quantitative data and comprehensive study protocols are limited in the public domain. The primary source of in vivo data is a single study abstract, and as such, this guide highlights the known characteristics of the compound while also noting areas where specific data is not available.

Introduction

L-693,612 hydrochloride is a potent carbonic anhydrase inhibitor. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and acute mountain sickness. This guide summarizes the available preclinical data for L-693,612 hydrochloride, focusing on its pharmacokinetics and mechanism of action.

Mechanism of Action

L-693,612 acts as an inhibitor of carbonic anhydrase. By binding to the active site of the enzyme, it blocks the conversion of carbon dioxide and water to bicarbonate and protons. This mechanism is central to its pharmacological effects.

Figure 1: Mechanism of L-693,612 hydrochloride as a carbonic anhydrase inhibitor.

Pharmacokinetic Profile

A preclinical study in rats revealed that L-693,612 exhibits dose-dependent pharmacokinetics following oral administration.[1] This non-linear behavior is attributed to its extensive and saturable binding to carbonic anhydrase in red blood cells.[1]

Key Observations from In Vivo Rat Study: [1]

-

Dose-Linearity: The area under the blood concentration-time curve (AUC) increased linearly with doses up to 0.25 mg/kg.

-

Non-Linearity at Higher Doses: At doses of 5 and 25 mg/kg, the AUC increased disproportionately, rising only 10-fold for a 500-fold increase in dose.

-

Saturable Binding: The dose-dependent pharmacokinetics are a result of saturable binding to erythrocyte carbonic anhydrase.

-

Blood Clearance: Blood clearance increased with dose. At lower concentrations, the compound is sequestered in red blood cells, limiting the free fraction available for elimination. At higher doses that saturate the binding sites, the free fraction in the blood increases, leading to higher clearance.

-

Volume of Distribution: The volume of distribution increased with higher doses. At lower doses, the compound is largely confined to the blood volume due to high-affinity binding. At higher doses, saturation of these binding sites allows for greater distribution to peripheral tissues.

-

Terminal Half-Life: The terminal half-life was minimally affected by the dose, as it reflects the concentration-time profile during a period of linear distribution into erythrocytes.

Data Summary

The following tables summarize the known properties and conceptual pharmacokinetic parameters of L-693,612 hydrochloride. Specific quantitative values are not publicly available.

Table 1: Summary of Preclinical Properties of L-693,612 Hydrochloride

| Property | Observation |

| Mechanism of Action | Carbonic Anhydrase Inhibitor |

| Pharmacokinetics | Dose-dependent; non-linear at higher doses in rats.[1] |

| Key PK Feature | Saturable binding to erythrocyte carbonic anhydrase.[1] |

| Effect on Blood Clearance | Increases with dose.[1] |

| Effect on Volume of Distribution | Increases with dose.[1] |

Table 2: Conceptual Pharmacokinetic Parameters of L-693,612 Hydrochloride in Rats

| Parameter | Dose Range (0.05 - 0.25 mg/kg) | Dose Range (5 - 25 mg/kg) | Note |

| AUC | Linear increase with dose | Disproportionate increase | A 500-fold dose increase resulted in only a 10-fold AUC increase.[1] |

| Cmax | Data not available | Data not available | |

| Tmax | Data not available | Data not available | |

| t1/2 | Minimally affected by dose | Minimally affected by dose | Reflects linear distribution phase into erythrocytes.[1] |

Experimental Protocols

Detailed experimental protocols for preclinical studies of L-693,612 hydrochloride are not fully described in the public literature. Below are representative protocols for a carbonic anhydrase inhibition assay and a conceptual outline for an in vivo pharmacokinetic study, based on standard methodologies.

In Vitro Carbonic Anhydrase Inhibition Assay (Representative Protocol)

This protocol is based on the common colorimetric method for assessing carbonic anhydrase activity.

-

Reagents and Materials:

-

Purified carbonic anhydrase enzyme

-

Assay buffer (e.g., Tris-SO4, pH 7.6)

-

Substrate: p-nitrophenyl acetate (p-NPA)

-

L-693,612 hydrochloride stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Assay Procedure:

-

Prepare serial dilutions of L-693,612 hydrochloride in the assay buffer.

-

In a 96-well plate, add the assay buffer, carbonic anhydrase enzyme solution, and the diluted L-693,612 hydrochloride or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the p-NPA substrate to all wells.

-

Measure the absorbance at 400 nm kinetically over a period of time (e.g., 30 minutes). The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of L-693,612 hydrochloride.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Pharmacokinetic Study in Rats (Conceptual Workflow)

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study, such as the one performed on L-693,612 hydrochloride.

Figure 2: Conceptual workflow for an in vivo pharmacokinetic study.

Conclusion

L-693,612 hydrochloride is a carbonic anhydrase inhibitor with interesting and complex dose-dependent pharmacokinetics in rats, driven by its high affinity and saturable binding to its target enzyme in erythrocytes.[1] While the publicly available data provides a good qualitative understanding of its preclinical profile, a comprehensive quantitative assessment would require access to the full study reports, which are not currently in the public domain. Further research would be necessary to elucidate its efficacy in relevant disease models and to fully characterize its safety profile.

References

Methodological & Application

Application Notes and Protocols for L-693612 Hydrochloride In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-693612 hydrochloride is a potent carbonic anhydrase inhibitor. This document provides detailed protocols for in vivo pharmacokinetic studies based on published data and offers a representative protocol for an efficacy study in a relevant disease model. The information herein is intended to guide researchers in the design and execution of their own in vivo experiments involving this compound.

Pharmacokinetic Study Protocol: Oral Administration in Rats

This protocol is based on the findings of Wong et al. (1994) regarding the dose-dependent pharmacokinetics of L-693612.

Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration across a range of doses.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

Male Sprague-Dawley rats (200-250g)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for quantifying L-693612 in blood/plasma (e.g., LC-MS/MS)

Experimental Workflow:

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Methodology:

-

Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment with ad libitum access to standard chow and water.

-

-

Dosing Formulation:

-

Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to achieve the desired concentrations for oral administration.

-

Dose levels: 0.05, 0.25, 5, and 25 mg/kg.

-

-

Administration:

-

Fast rats overnight before dosing, with continued access to water.

-

Administer the prepared this compound formulation orally via gavage.

-

-

Blood Sampling:

-

Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma and erythrocytes.

-

Analyze the concentration of L-693612 in blood, plasma, and erythrocyte fractions using a validated analytical method such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters including, but not limited to, the Area Under the blood Concentration-time curve (AUC), blood clearance, and terminal half-life.

-

Data Presentation:

Table 1: Pharmacokinetic Parameters of L-693612 in Rats Following Oral Administration

| Dose (mg/kg) | AUC (µM·h) | Blood Clearance (ml/min/kg) | Notes |

| 0.05 | - | - | Linear increase in AUC with dose up to 0.25 mg/kg.[1] |

| 0.25 | - | - | Linear increase in AUC with dose up to 0.25 mg/kg.[1] |

| 5 | - | Increased | AUC increased only 10-fold for a 500-fold dose increase from 0.05 to 25 mg/kg.[1] |

| 25 | - | Increased | Blood clearance increases with dose due to saturation of carbonic anhydrase binding in erythrocytes.[1] |

Note: Specific values for AUC and clearance are not available in the provided search results and would need to be determined from the full study data.

Representative Efficacy Study Protocol: Glaucoma Model in Rats

This is a representative protocol, as no specific efficacy studies for this compound were identified. It is based on common practices for evaluating carbonic anhydrase inhibitors in models of ocular hypertension.

Objective: To evaluate the efficacy of this compound in reducing intraocular pressure (IOP) in a rat model of steroid-induced ocular hypertension.

Materials:

-

This compound

-

Topical ophthalmic formulation vehicle (e.g., buffered saline with a viscosity agent)

-

Dexamethasone ophthalmic suspension (0.1%)

-

Male Wistar rats (250-300g)

-

Tonometer suitable for rats (e.g., Tono-Pen)

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

Methodology:

-

Animal Model and Induction of Ocular Hypertension:

-

Acclimatize male Wistar rats as described previously.

-

Instill one drop of 0.1% dexamethasone ophthalmic suspension into one eye of each rat daily for 3-4 weeks to induce ocular hypertension. The contralateral eye will serve as a normotensive control.

-

Measure IOP weekly to monitor the development of hypertension.

-

-

Treatment Groups:

-

Group 1: Vehicle control (topical administration).

-

Group 2: this compound (low dose, e.g., 0.5% solution, topical administration).

-

Group 3: this compound (high dose, e.g., 2% solution, topical administration).

-

Group 4: Positive control (e.g., dorzolamide 2% solution, topical administration).

-

-

Administration:

-

Once a stable elevation in IOP is achieved in the dexamethasone-treated eyes, begin treatment.

-

Administer a single drop of the assigned treatment to the hypertensive eye twice daily for a period of 2 weeks.

-

-

Efficacy Endpoint Measurement:

-

Measure IOP in both eyes just before the morning dose and at several time points post-dose (e.g., 1, 2, 4, and 6 hours) on designated days (e.g., Day 1, Day 7, and Day 14 of treatment).

-

Anesthetize the cornea with a drop of proparacaine before each set of IOP measurements.

-

-

Data Analysis:

-

Calculate the mean change in IOP from baseline for each treatment group at each time point.

-

Use appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of the treatment groups.

-

Data Presentation:

Table 2: Representative Data Table for Intraocular Pressure (IOP) Reduction

| Treatment Group | Baseline IOP (mmHg) | IOP at 4h Post-Dose (Day 14) | Mean IOP Reduction (mmHg) | % Reduction |

| Vehicle Control | ||||

| L-693612 (Low Dose) | ||||

| L-693612 (High Dose) | ||||

| Positive Control |

Signaling Pathway

L-693612 is a carbonic anhydrase inhibitor. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the eye, inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate ions, which are necessary for aqueous humor production. This reduction in aqueous humor inflow leads to a decrease in intraocular pressure.

Caption: Signaling pathway for this compound in reducing intraocular pressure.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibitor Screening Assay Using L-693612

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a significant target for drug discovery.[2] This application note provides a detailed protocol for a high-throughput colorimetric screening assay to identify and characterize inhibitors of carbonic anhydrase, using L-693612, a known carbonic anhydrase inhibitor, as a test compound.[3]

The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol. The formation of the yellow-colored p-nitrophenol can be monitored spectrophotometrically at 405 nm. The presence of a CA inhibitor reduces the rate of this reaction, allowing for the quantification of inhibitory activity.[4][5]

Principle of the Assay

The fundamental principle of this assay is the measurement of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the substrate, p-nitrophenyl acetate (pNPA), to produce p-nitrophenol and acetate. The product, p-nitrophenol, exhibits a distinct yellow color, and its concentration can be quantified by measuring the increase in absorbance at a wavelength of 400-405 nm.[4] When a carbonic anhydrase inhibitor, such as L-693612, is introduced into the reaction, the rate of pNPA hydrolysis is diminished. This reduction in the reaction rate is directly proportional to the inhibitor's potency and is used to determine its inhibitory characteristics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]

Application Notes and Protocols for Formulating L-693,612 Hydrochloride for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693,612 hydrochloride is a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including pH regulation and carbon dioxide transport. Its investigation in preclinical animal models is essential for understanding its pharmacokinetic profile, efficacy, and safety. Proper formulation is a critical first step to ensure accurate and reproducible results in these in vivo studies. This document provides detailed application notes and protocols for the formulation of L-693,612 hydrochloride for oral administration in animal studies, particularly in rodents.

Physicochemical Properties of L-693,612 Hydrochloride

A summary of the key physicochemical properties of L-693,612 hydrochloride is presented in Table 1. This information is vital for selecting appropriate formulation strategies.

| Property | Value | Citation(s) |

| Chemical Name | (4S,6S)-6-(3-methoxypropyl)-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride | [1] |

| Molecular Formula | C₁₄H₂₅ClN₂O₅S₃ | [1] |

| Molecular Weight | 432.99 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[1] Solubility in aqueous vehicles suitable for in vivo studies is limited and requires formulation. | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1] | |

| Stability | Stable for several weeks at ambient temperature during shipping.[1] |

Signaling Pathway of Carbonic Anhydrase Inhibition

L-693,612 acts by inhibiting carbonic anhydrase (CA). In many pathological conditions, particularly in hypoxic tumors, the expression of certain CA isoforms, such as carbonic anhydrase IX (CA IX), is significantly upregulated. This upregulation is often driven by the hypoxia-inducible factor 1-alpha (HIF-1α). CA IX plays a crucial role in maintaining a stable intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic tumor microenvironment. Inhibition of CA IX disrupts this pH regulation, which can impede tumor growth and survival.

Experimental Protocols: Formulation for Animal Studies

Given that L-693,612 hydrochloride has limited aqueous solubility, a suspension is the most common and practical formulation for oral gavage in animal studies. The following protocol provides a general guideline for preparing a suspension. It is recommended to perform a small-scale formulation trial to ensure the physical stability (e.g., homogeneity, re-suspendability) of the preparation before dosing a large cohort of animals.

Materials

-

L-693,612 hydrochloride powder

-

Vehicle (select one from the options below)

-

Option A: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

-

Option B: 0.5% (w/v) CMC-Na with 0.1% (v/v) Tween 80 in purified water

-

Option C: 10% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween 80, and 45% (v/v) Saline

-

-

Mortar and pestle

-

Spatula

-

Calibrated balance

-

Volumetric flasks and graduated cylinders

-

Stir plate and magnetic stir bar

-

Homogenizer (optional, but recommended for particle size reduction)

-

pH meter

Protocol for the Preparation of a Suspension for Oral Gavage

This protocol is based on a target final concentration of 1 mg/mL in a total volume of 10 mL. Adjust quantities as needed for different concentrations and volumes.

-

Vehicle Preparation (select one):

-

For Option A (0.5% CMC-Na):

-

Weigh 50 mg of CMC-Na.

-

Heat approximately 8 mL of purified water to 60-70°C.

-

Slowly add the CMC-Na to the heated water while stirring vigorously to prevent clumping.

-

Continue stirring until the CMC-Na is fully dispersed.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a 10 mL volumetric flask and add purified water to the mark. Mix well.

-

-

For Option B (0.5% CMC-Na with 0.1% Tween 80):

-

Prepare the 0.5% CMC-Na solution as described in Option A.

-

Add 10 µL of Tween 80 to the final 10 mL of CMC-Na solution and mix thoroughly.

-

-

For Option C (Cosolvent system):

-

In a suitable container, combine 4.0 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline. Mix thoroughly. This will be your final vehicle mixture, to which the drug dissolved in DMSO will be added.

-

-

-

Weighing the Active Pharmaceutical Ingredient (API):

-

Accurately weigh 10 mg of L-693,612 hydrochloride powder.

-

-

Suspension Preparation:

-

For Vehicles A and B:

-

Place the weighed L-693,612 hydrochloride powder into a mortar.

-

Add a small amount of the chosen vehicle (approximately 0.5 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down aggregates and ensuring proper wetting of the API.

-

Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is well-mixed and a homogenous suspension is formed.

-

Transfer the suspension to a suitable container (e.g., a beaker with a magnetic stir bar).

-

Rinse the mortar and pestle with a small amount of the remaining vehicle and add this to the bulk suspension to ensure a complete transfer of the API.

-

Stir the suspension for at least 30 minutes before administration.

-

-

For Vehicle C:

-

Dissolve the 10 mg of L-693,612 hydrochloride in 1.0 mL of DMSO. Ensure it is fully dissolved.

-

Add the DMSO-drug solution to the pre-mixed vehicle from step 1 (Cosolvent system) and mix thoroughly.

-

-

-

Homogenization (Recommended):

-